

# A Comparative Analysis of the Hemodynamic Effects of Cafedrine/Theodrenaline and Dopamine

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This guide provides a detailed comparison of the hemodynamic effects of the vasopressor agent cafedrine/theodrenaline and the widely used catecholamine, dopamine. Due to the limited availability of data on theodrenaline as a standalone agent, this comparison focuses on the clinically utilized 20:1 combination of cafedrine and theodrenaline. This fixed-dose combination is primarily available in Germany under the brand name Akrinor® for the treatment of hypotension.

### **Executive Summary**

Both the cafedrine/theodrenaline combination and dopamine are effective in managing hypotension through their influence on the cardiovascular system. However, they exhibit distinct hemodynamic profiles owing to their different mechanisms of action.

Cafedrine/theodrenaline primarily increases mean arterial pressure by enhancing cardiac preload, stroke volume, and cardiac output, with minimal impact on heart rate and systemic vascular resistance.[1][2][3] In contrast, dopamine demonstrates dose-dependent effects; at low doses, it can increase renal blood flow, while at moderate to high doses, it increases cardiac contractility, heart rate, and vasoconstriction.[4]

### **Data Presentation: Hemodynamic Effects**







The following table summarizes the key quantitative hemodynamic effects of the cafedrine/theodrenaline combination and dopamine based on published experimental data.



Hemodynamic Parameter	Cafedrine/Theodrenaline (Akrinor®)	Dopamine
Mean Arterial Pressure (MAP)	Significant increase; approximately 60% increase 10 minutes after administration in anesthesia-induced hypotension.[1][5] An increase of 11 ± 16 mmHg was observed within 5 minutes in one study.[6][7]	Dose-dependent increase. At doses >5 µg/kg/min, it increases mean aortic pressure.[8]
Heart Rate (HR)	Mostly unchanged or not clinically significant.[2][3][6]	No significant change at lower doses (5 μg/kg/min).[9] Dose-dependent increases at higher infusion rates.
Cardiac Index (CI)	Increased; a 17% increase was observed in one study.[1]	Increased; a rise from 1.4 to 2.2 L/min/m² was seen in patients with congestive heart failure.[10]
Systemic Vascular Resistance (SVR)	Mostly unchanged.[2][3] However, one study reported a 42% increase in Systemic Vascular Resistance Index (SVRI).[1][5]	Dose-dependent effects. Can decrease at low doses and increase at high doses.[10]
Stroke Volume (SV)	Increased.[2][3]	Increased.[10]
Cardiac Preload (GEDI)	Increased; a 9% increase in Global End-Diastolic Volume Index was noted in one study. [1][5]	Variable, can increase due to venoconstriction.
Myocardial Contractility (dP/dtmax)	Increased; a 31% increase was observed in one study.[1]	Increased at moderate to high doses.[4]



# **Experimental Protocols Cafedrine/Theodrenaline**

A key study investigating the hemodynamic effects of the cafedrine/theodrenaline combination involved a prospective observational design in patients undergoing elective major abdominal surgery.

- Study Population: 20 patients scheduled for major abdominal surgery.
- Intervention: Following induction of total intravenous anesthesia with propofol and remifentanil, a decrease in mean arterial blood pressure (MAP) below 60 mm Hg was treated with a single intravenous bolus of 60 mg cafedrine and 3 mg theodrenaline.
- Hemodynamic Monitoring: A PiCCO2-Monitor was used for transpulmonary thermodilution to assess the systemic vascular resistance index (SVRI), cardiac index (CI), global enddiastolic index (GEDI), maximum pressure increase in the aorta (dP/dtmax), and global ejection fraction (GEF).[1][5]
- Data Collection: Hemodynamic parameters were recorded before and at multiple time points after the administration of the drug combination.

#### **Dopamine**

A representative study evaluating the hemodynamic effects of dopamine was conducted in patients with severe congestive heart failure.

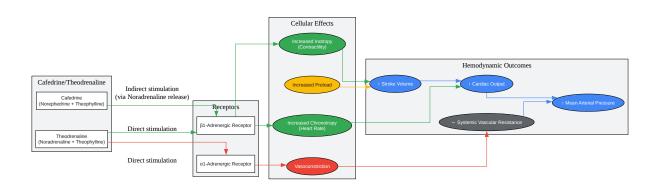
- Study Population: 12 patients with severe congestive heart failure unresponsive to standard therapy.
- Intervention: Intravenous infusion of dopamine at varying doses to achieve optimal hemodynamic effect.
- Hemodynamic Monitoring: Included measurements of heart rate (HR), mean systemic
  arterial pressure, mean pulmonary artery (PA) and pulmonary capillary wedge (PCW)
  pressures, cardiac index (CI), stroke volume index (SVI), and systemic vascular resistance
  (SVR).



 Data Collection: Hemodynamic parameters were recorded during a control period and after achieving the optimal dose of dopamine.[10]

# Signaling Pathways and Mechanisms of Action Cafedrine/Theodrenaline Signaling Pathway

The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the synergistic actions of its components. Theodrenaline, a conjugate of noradrenaline and theophylline, and cafedrine, a conjugate of norephedrine and theophylline, act on multiple targets. The noradrenaline component of theodrenaline directly stimulates  $\alpha 1$ - and  $\beta 1$ -adrenergic receptors. The norephedrine component of cafedrine acts indirectly by releasing endogenous noradrenaline. The theophylline component of both molecules is thought to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and reinforcing the effects of  $\beta 1$ -adrenoceptor stimulation.[1][2]



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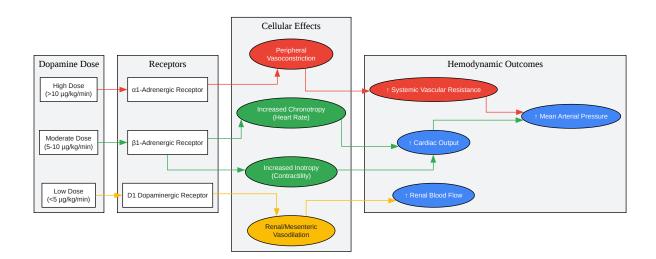


Proposed signaling pathway of Cafedrine/Theodrenaline.

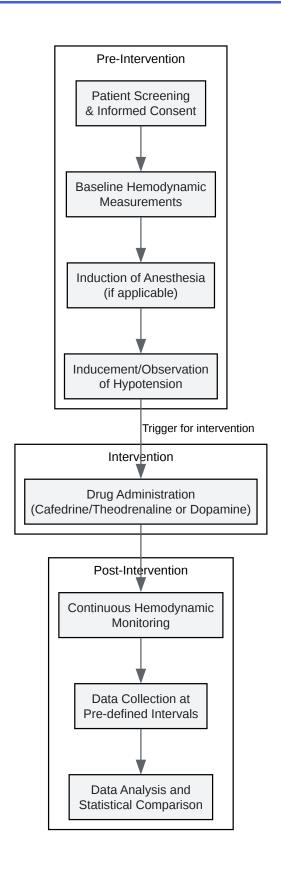
#### **Dopamine Signaling Pathway**

Dopamine's hemodynamic effects are mediated through its interaction with dopaminergic (D1 and D2) and adrenergic ( $\alpha$ 1,  $\beta$ 1, and  $\beta$ 2) receptors. The specific receptor activated is dosedependent. At low doses, D1 receptor stimulation in the renal and mesenteric vasculature leads to vasodilation. At moderate doses,  $\beta$ 1-adrenergic receptor stimulation increases myocardial contractility and heart rate. At high doses,  $\alpha$ 1-adrenergic receptor stimulation causes peripheral vasoconstriction.









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